

# The Enigmatic Building Block: A Technical Guide to Benzofuran-5-boronic Acid

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## Compound of Interest

Compound Name: *Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and synthesis of benzofuran-5-boronic acid. While specific biological data for this particular derivative remains elusive in current scientific literature, this document provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its potential applications within the broader context of the pharmacologically significant benzofuran class and the versatile boronic acid functional group.

## Introduction: The Convergence of a Privileged Scaffold and a Versatile Pharmacophore

The benzofuran ring system, a heterocyclic scaffold composed of a fused benzene and furan ring, has been a cornerstone in medicinal chemistry for over a century. Its journey began in 1870 when Perkin first synthesized the parent benzofuran molecule.<sup>[1][2]</sup> Since then, benzofuran derivatives have been identified in numerous natural products and have been the subject of extensive synthetic efforts, leading to a vast library of compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[3][4]</sup>

The introduction of a boronic acid moiety at the 5-position of the benzofuran scaffold creates benzofuran-5-boronic acid, a molecule that merges the structural elegance of a privileged

heterocyclic system with the unique chemical reactivity of a boronic acid. Boronic acids have gained significant traction in drug discovery due to their ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases, making them potent inhibitors.<sup>[5]</sup> This unique combination of a historically significant scaffold and a functionally versatile chemical group positions benzofuran-5-boronic acid as a valuable, yet under-explored, building block for the development of novel therapeutics.

## History and Discovery of Benzofuran-5-boronic Acid

While the history of the parent benzofuran ring dates back to 1870, the specific discovery and historical timeline of benzofuran-5-boronic acid are not well-documented in the available scientific literature.<sup>[1][2]</sup> It is primarily recognized by its Chemical Abstracts Service (CAS) number, 331834-13-0, and is commercially available as a reagent for organic synthesis.<sup>[1][6][7]</sup> Its emergence is likely tied to the rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where aryl boronic acids are indispensable reagents.

## Physicochemical Properties

A summary of the key physicochemical properties of benzofuran-5-boronic acid is provided in the table below. It is important to note that while extensive biological data for this specific compound is not publicly available, its properties as a chemical intermediate are well-established.

Property	Value	Reference
CAS Number	331834-13-0	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BO <sub>3</sub>	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	161.95 g/mol	<a href="#">[7]</a>
Appearance	Solid	-
Boiling Point	340.4°C at 760 mmHg	<a href="#">[6]</a>
Melting Point	159.7°C	<a href="#">[6]</a>
Density	1.31 g/cm <sup>3</sup>	<a href="#">[6]</a>

## Synthesis and Experimental Protocols

The synthesis of benzofuran-5-boronic acid is most commonly achieved from 5-bromobenzofuran. The following protocol details a standard procedure for this transformation.

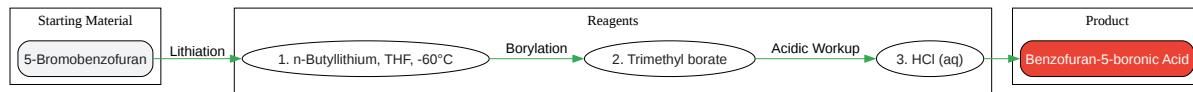
### Synthesis of Benzofuran-5-boronic Acid from 5-Bromobenzofuran

This synthetic route involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic workup.

#### Experimental Protocol:

- **Reaction Setup:** A solution of 5-bromobenzofuran (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (10 ml) is prepared in a flame-dried, three-necked flask under an inert argon atmosphere. The solution is cooled to -60°C using a dry ice/acetone bath.[8]
- **Lithiation:** A hexane solution of n-butyllithium (1.5 M; 3.72 ml, 5.6 mmol) is added dropwise to the cooled solution, ensuring the internal temperature does not rise above -60°C. The reaction mixture is stirred at this temperature for 30 minutes.[8]
- **Borylation:** Trimethyl borate (0.69 ml, 6.0 mmol) is added to the reaction mixture at -60°C. The cooling bath is then removed, and the reaction is allowed to slowly warm to room temperature over a period of 4 hours.[8]
- **Workup and Purification:**
  - Water (5 ml) is added to the reaction mixture, which is then cooled to 5°C.[8]
  - The tetrahydrofuran is removed under reduced pressure.[8]
  - The pH of the remaining aqueous residue is adjusted to 1 by the addition of 1N hydrochloric acid.[8]
  - The acidic aqueous layer is extracted with ethyl acetate.[8]
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.[8]

- The resulting residue is triturated with a hexane/ether mixture, filtered, and dried to yield benzofuran-5-boronic acid as a light brown solid.[8]



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Synthetic workflow for benzofuran-5-boronic acid.

## Potential Biological Applications and Signaling Pathways

While direct biological studies on benzofuran-5-boronic acid are scarce, the extensive research on both the benzofuran scaffold and boronic acid-containing molecules allows for informed hypotheses regarding its potential therapeutic applications.

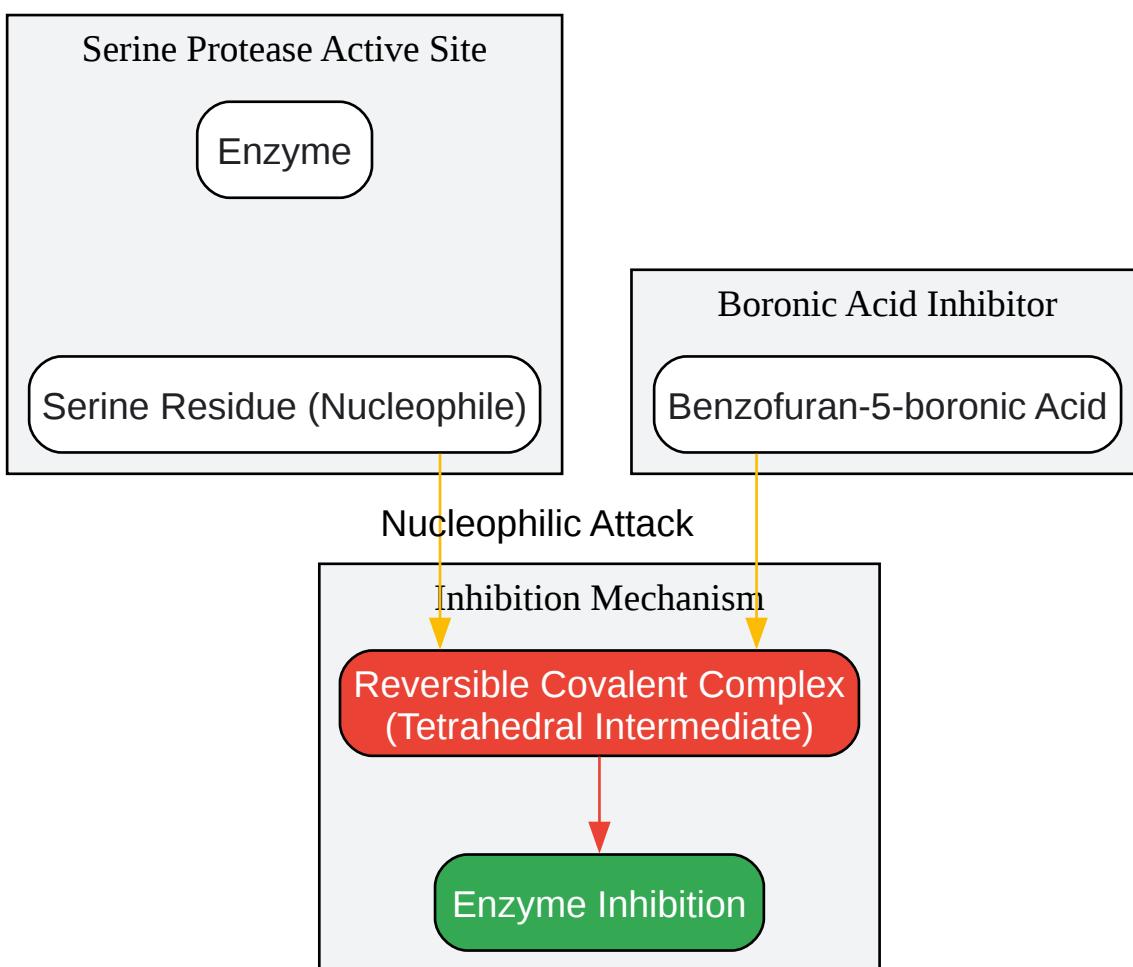
### Inferred Activity from the Benzofuran Scaffold

Benzofuran derivatives are known to exhibit a wide range of biological activities, acting as:

- Enzyme Inhibitors: Various benzofuran derivatives have been shown to inhibit enzymes such as cholinesterases, lysine-specific demethylase 1 (LSD1), and leukotriene A(4) hydrolase.[9] [10][11]
- Anticancer Agents: The benzofuran core is present in numerous compounds with potent antiproliferative activity against various cancer cell lines.[12]
- Antimicrobial Agents: Benzofuran derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[3]

### The Role of the Boronic Acid Moiety

The boronic acid functional group is a key pharmacophore in several approved drugs and clinical candidates. Its utility stems from its ability to act as a transition-state analog inhibitor of serine proteases. The boron atom can accept a lone pair of electrons from the catalytic serine residue in the enzyme's active site, forming a stable, reversible tetrahedral intermediate that blocks the enzyme's catalytic activity.



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Generalized mechanism of serine protease inhibition by a boronic acid.

Given these established roles, it is plausible that benzofuran-5-boronic acid could serve as a valuable scaffold for the design of novel enzyme inhibitors, particularly targeting serine proteases involved in various disease pathways.

## Conclusion and Future Directions

Benzofuran-5-boronic acid represents a readily accessible chemical entity with significant, yet largely untapped, potential in drug discovery and development. While its own biological profile remains to be elucidated, its constituent parts—the privileged benzofuran scaffold and the versatile boronic acid pharmacophore—have a proven track record in medicinal chemistry. The detailed synthetic protocol provided herein offers a clear path to obtaining this compound for further investigation.

Future research should focus on a systematic biological evaluation of benzofuran-5-boronic acid and its derivatives against a panel of relevant biological targets, particularly enzymes such as serine proteases. Such studies would be instrumental in unlocking the therapeutic potential of this enigmatic building block and could pave the way for the development of novel drug candidates. The lack of extensive data highlights a clear opportunity for researchers to contribute to the understanding and application of this promising molecule.

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